molecular formula C10H8F4O B13531608 1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one

1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one

Cat. No.: B13531608
M. Wt: 220.16 g/mol
InChI Key: CJLCLKGYQKOUEQ-UHFFFAOYSA-N
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Description

1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one is a high-value phenylacetone derivative recognized in organic and medicinal chemistry as a versatile synthetic intermediate. Its molecular structure, incorporating both a fluoro and a trifluoromethyl (CF3) group on the phenyl ring, is engineered to modulate the compound's lipophilicity, metabolic stability, and binding affinity in target systems, making it a privileged scaffold in sophisticated research applications . This compound is principally employed in the research and development of pharmacologically active molecules. Trifluoromethyl-group-containing compounds are a significant and growing class within FDA-approved drugs, and this ketone serves as a key precursor in the synthesis of such active compounds . Its primary research utility lies in the synthesis of complex amines and other derivatives, which are valuable for probing biological mechanisms and structure-activity relationships (SAR) . Researchers value this compound for its potential use in creating novel chemical entities, particularly in the exploration of central nervous system (CNS) agents, anorectics, and cardiovascular drugs, following the known biological activities of structurally similar molecules . As a beta-keto intermediate, it is amenable to further chemical transformations, including reductive amination, to generate novel amine compounds for biological screening . Disclaimer: This product is intended for research purposes and laboratory use only. It is not intended for human consumption, diagnostic use, or any therapeutic application. It is the sole responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the purchase, handling, and use of this chemical.

Properties

Molecular Formula

C10H8F4O

Molecular Weight

220.16 g/mol

IUPAC Name

1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8F4O/c1-6(15)4-7-2-3-9(11)8(5-7)10(12,13)14/h2-3,5H,4H2,1H3

InChI Key

CJLCLKGYQKOUEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one

Overview

This compound is structurally characterized by a phenyl ring substituted at the 4-position with a fluorine atom and at the 3-position with a trifluoromethyl group, attached to a propan-2-one (acetyl) side chain. This compound is closely related to 1-(3-trifluoromethyl)phenyl-propan-2-one, which has been extensively studied as an intermediate in drug synthesis, notably fenfluramine.

The preparation of this ketone typically involves the transformation of substituted anilines into the corresponding ketones via diazotization and subsequent coupling reactions with enol esters such as isopropenyl acetate in the presence of copper catalysts.

Industrial Synthetic Route via Diazotization and Coupling (Copper-Catalyzed)

The most robust and industrially scalable method for preparing this compound involves the following key steps:

Step 1: Diazotization of 4-fluoro-3-(trifluoromethyl)aniline
  • The aromatic amine (4-fluoro-3-(trifluoromethyl)aniline) is dissolved in aqueous hydrochloric acid and cooled to 0–10°C.
  • Sodium nitrite solution is added slowly to generate the corresponding diazonium salt under controlled temperature and stirring conditions.
  • Reaction conditions: 0–25°C, 30 minutes to 3 hours.
Step 2: Copper-Catalyzed Coupling with Isopropenyl Acetate
  • The diazonium salt solution is added to a polar solvent mixture (water, methanol, or acetone) containing isopropenyl acetate.
  • A catalytic amount of cuprous chloride (CuCl) or cupric chloride (CuCl2) is added to facilitate the coupling reaction.
  • Optionally, a base such as sodium acetate or sodium bicarbonate is included to moderate pH.
  • The reaction temperature is maintained between 20°C and 70°C, typically around 40–60°C, for 30 minutes to 3 hours.
  • The reaction produces the target ketone as an oily product.
Step 3: Purification
  • The crude ketone is purified either by vacuum distillation or by forming a bisulfite complex.
  • The bisulfite complex method involves stirring the organic layer with sodium metabisulfite solution, filtering the solid complex, washing, and then alkaline hydrolysis to regenerate the pure ketone.
  • Final yields reported range from approximately 40% to 60%, depending on scale and conditions.

Reaction Scheme Summary

Step Reagents & Conditions Purpose Notes
1 4-fluoro-3-(trifluoromethyl)aniline, HCl (30–37%), NaNO2, 0–10°C Diazotization to form diazonium salt Temperature control critical to prevent decomposition
2 Diazonium salt, isopropenyl acetate, CuCl catalyst (0.01–0.20 mol equiv), base (NaOAc or NaHCO3), polar solvent (H2O/MeOH/acetone), 40–60°C Coupling to form ketone Cu catalyst essential for high yield
3 Sodium metabisulfite, filtration, alkaline hydrolysis or vacuum distillation Purification of ketone Bisulfite complex improves purity

Detailed Experimental Conditions and Yields

Parameter Value/Range Comments
Molar ratio aniline : NaNO2 1 : 1–2 Ensures complete diazotization
Hydrochloric acid concentration 30–37% w/w Provides acidic medium for diazotization
Cuprous chloride catalyst loading 0.01–0.2 molar equivalents Catalytic amount
Base (sodium acetate or bicarbonate) 0–3 molar equivalents Controls pH, improves yield
Solvent system Water/methanol or water/acetone mixtures Polar solvents facilitate reaction
Reaction temperature 20–70°C (optimum ~40–60°C) Temperature affects reaction rate and yield
Reaction time 0.5–3 hours Sufficient for complete coupling
Purification Vacuum distillation at 10 mm Hg, 98–102°C or bisulfite complex formation Removes impurities, isolates pure ketone
Yield (%) 40–60% Based on starting aniline

Mechanistic Insights

  • The diazotization step converts the aromatic amine into a diazonium salt, a highly reactive intermediate.
  • The copper catalyst mediates the coupling of the diazonium salt with isopropenyl acetate, which acts as an enol ester, resulting in the formation of the aryl ketone.
  • The base present neutralizes the acid formed and stabilizes intermediates.
  • The bisulfite complex formation is a classical purification technique for aromatic ketones, allowing selective crystallization and removal of side products.

Comparative Notes on Alternative Methods

  • Older syntheses of similar ketones used 3-trifluoromethylphenylacetonitrile or the corresponding alcohol as starting materials, but these routes are less economical and industrially viable due to cost and availability.
  • The diazotization/copper-catalyzed coupling route starting from substituted anilines is preferred for scale-up and cost-effectiveness.

Summary Table of Key Literature Sources

Source Year Method Summary Yield Notes
CA Patent 2205694A1 1997 Diazotization of m-trifluoromethylaniline, CuCl catalysis with isopropenyl acetate, bisulfite purification ~59% Detailed industrial process
EP Patent 0810195A1 1997 Similar diazotization and coupling process with sodium bicarbonate base ~42% Emphasizes industrial scalability
PubChem Database 2025 Compound data, no preparation details N/A Structural information

Chemical Reactions Analysis

1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3-(Trifluoromethyl)phenyl)propan-2-one

  • Structure : Lacks the 4-fluoro substituent, retaining only the 3-CF₃ group.
  • Synthesis : Produced via acetic anhydride-mediated cyclization of 2-(3-(trifluoromethyl)phenyl)acetic acid, followed by reductive amination to yield fenfluramine .
  • Applications : Key intermediate in fenfluramine synthesis, an anti-epileptic drug.

Brominated Analogs (e.g., 1-[2-Bromo-4-(trifluoromethyl)phenyl]propan-2-one)

  • Structure : Bromine replaces fluorine at various positions (e.g., 2-Br, 4-Br) alongside the 3-CF₃ group.
  • Properties : Bromine’s larger atomic radius and lower electronegativity compared to fluorine introduce steric hindrance and moderate electron-withdrawing effects. This alters solubility and reactivity in cross-coupling reactions .
  • Status : Several brominated derivatives (e.g., CAS 636599-16-1) are discontinued, likely due to challenges in synthesis or instability .

Sulfoxonium Ylides (e.g., 1-(Dimethyl(oxo)-λ⁶-sulfaneylidene)-1-(4-(trifluoromethyl)phenyl)propan-2-one)

  • Structure : Features a sulfoxonium ylide group (-S(O)(Me)₂) instead of the ketone oxygen, with a 4-CF₃ substituent.
  • Synthesis : Prepared via palladium-catalyzed coupling, achieving high yields (86%) under optimized conditions .
  • Reactivity : The sulfoxonium ylide enhances electrophilicity at the α-carbon, enabling unique reactivity in C–H functionalization reactions, unlike the ketone-based target compound .

Imidazolidine-2,4-dione Derivatives (e.g., 1-Ethyl-3-[4-fluoro-3-(trifluoromethyl)phenyl]-5,5-dimethylimidazolidine-2,4-dione)

  • Structure : Incorporates the 4-fluoro-3-CF₃-phenyl group into a heterocyclic scaffold.
  • Applications : Exhibits antischistosomal activity, highlighting the pharmacological relevance of the 4-fluoro-3-CF₃ substituent in bioactive molecules .
  • Synthesis : Requires NaH as a base and iodinated reagents in polar aprotic solvents (e.g., DMF), contrasting with the simpler ketone synthesis routes .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Applications Synthesis Yield (%) Notable Properties/Challenges
1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one 4-F, 3-CF₃ 220.16 Pharmaceutical intermediate N/A High electron deficiency; skin/eye irritant
1-(3-(Trifluoromethyl)phenyl)propan-2-one 3-CF₃ 202.18 Fenfluramine precursor ~80–90* Lower electrophilicity than 4-F analog
1-[2-Bromo-4-(trifluoromethyl)phenyl]propan-2-one 2-Br, 4-CF₃ 281.07 Discontinued synthetic intermediate N/A Steric hindrance; synthesis challenges
Sulfoxonium ylide (4-CF₃ analog) 4-CF₃, sulfoxonium group 306.33 C–H functionalization reagent 86 High electrophilicity; Pd-catalyzed synthesis
Imidazolidine-2,4-dione derivative 4-F, 3-CF₃, heterocyclic ~350† Antischistosomal agent 60–75 Requires NaH/DMF; complex purification

*Yield inferred from fenfluramine synthesis methods. †Exact molecular weight varies by substituents.

Key Findings and Implications

Substituent Effects: The 4-fluoro group in this compound enhances electron withdrawal, increasing reactivity toward nucleophilic attacks compared to non-fluorinated analogs .

Synthetic Challenges : Brominated derivatives face discontinuation due to stability issues, whereas sulfoxonium ylides require specialized catalysts, highlighting the balance between reactivity and practicality .

Biological Activity

1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one is a compound of interest in medicinal chemistry due to its unique structural features, which include a trifluoromethyl group and a fluorinated phenyl moiety. These characteristics enhance its biological activity and potential applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8F4O, with a molecular weight of approximately 238.17 g/mol. The presence of fluorinated groups contributes to its lipophilicity and biological reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity to these targets, potentially influencing enzyme kinetics and receptor-mediated signaling pathways.

Enzyme Inhibition Studies

Research indicates that compounds containing trifluoromethyl groups can significantly enhance their inhibitory effects on enzymes. For instance, studies have shown that similar compounds exhibit increased potency in inhibiting serotonin uptake and other monoamine transporters when compared to non-fluorinated analogs .

Compound Target Enzyme IC50 Value (nM) Reference
This compoundMAO-B26
Fluoxetine (similar structure)SERT21
Trifluoromethyl derivativeReverse TranscriptaseLowered pKa

Case Studies

  • Serotonin Transporter Inhibition : A study demonstrated that the introduction of a trifluoromethyl group at the para position of the phenolic ring significantly increased the potency for inhibiting serotonin uptake by six-fold compared to non-fluorinated counterparts . This suggests that this compound may exhibit similar enhanced activity.
  • Monoamine Oxidase Inhibition : Another investigation revealed that derivatives with electron-withdrawing groups like fluorine showed strong inhibitory activity against MAO-B, indicating that compounds like this compound could be effective in treating conditions related to monoamine dysregulation .

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely uncharacterized; however, it is anticipated that the lipophilic nature due to fluorination may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Q & A

Q. Table 1. Key Spectroscopic Data

TechniqueKey SignalsInterpretation
¹H NMR2.3 ppm (s, 3H)COCH₃ group
¹⁹F NMR-60 ppm (CF₃)Electron-withdrawing effect
IR1700 cm⁻¹Ketone C=O stretch

Q. Table 2. Synthetic Route Comparison

MethodYield (%)Purity (HPLC)Limitations
Friedel-Crafts7598%Moisture-sensitive
Hydrolysis-Reductive Amination8595%Multi-step

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